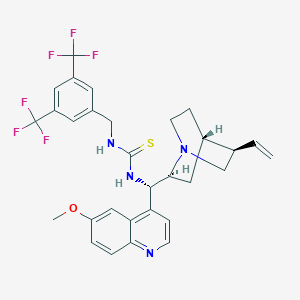
1-(3,5-Bis(trifluoromethyl)benzyl)-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The final step involves the introduction of the thiourea group through reactions with isothiocyanates or thiourea derivatives under controlled conditions.
Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route for scalability, including the use of efficient catalysts, high-yield reactions, and cost-effective reagents. Process optimization to ensure purity and minimize by-products is crucial for large-scale production.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Bis(trifluoromethyl)benzyl)-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea typically involves multi-step organic synthesis. The process may include:
-
Formation of the Quinoline Derivative:
- Starting with a suitable quinoline precursor, such as 6-methoxyquinoline, various functionalization reactions (e.g., halogenation, alkylation) are performed to introduce the desired substituents.
-
Synthesis of the Quinuclidine Moiety:
- The quinuclidine ring is synthesized through cyclization reactions, often involving amines and aldehydes or ketones.
-
Coupling Reactions:
- The quinoline and quinuclidine derivatives are coupled using reagents like Grignard reagents or organolithium compounds to form the intermediate.
化学反应分析
Types of Reactions: 1-(3,5-Bis(trifluoromethyl)benzyl)-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the thiourea group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced quinoline or quinuclidine derivatives.
Substitution Products: Substituted aromatic or thiourea derivatives.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential interactions with biological targets.
Industry: Utilized in the development of specialty chemicals or materials with specific properties.
作用机制
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)benzyl)-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or modulating biological pathways. The trifluoromethyl groups and quinoline moiety may enhance its binding affinity and specificity.
相似化合物的比较
- 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(quinolin-4-yl)thiourea
- 1-(3,5-Bis(trifluoromethyl)benzyl)-3-(quinolin-4-yl)thiourea
Comparison: Compared to similar compounds, 1-(3,5-Bis(trifluoromethyl)benzyl)-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea stands out due to its additional functional groups, which may enhance its reactivity and potential biological activities. The presence of the vinylquinuclidine moiety and methoxy group on the quinoline ring provides unique properties that differentiate it from other thiourea derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C30H30F6N4OS |
|---|---|
分子量 |
608.6 g/mol |
IUPAC 名称 |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea |
InChI |
InChI=1S/C30H30F6N4OS/c1-3-18-16-40-9-7-19(18)12-26(40)27(23-6-8-37-25-5-4-22(41-2)14-24(23)25)39-28(42)38-15-17-10-20(29(31,32)33)13-21(11-17)30(34,35)36/h3-6,8,10-11,13-14,18-19,26-27H,1,7,9,12,15-16H2,2H3,(H2,38,39,42)/t18-,19-,26-,27-/m0/s1 |
InChI 键 |
XUPIEKBVRWNCJR-MOVYAIRMSA-N |
手性 SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=S)NCC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NCC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


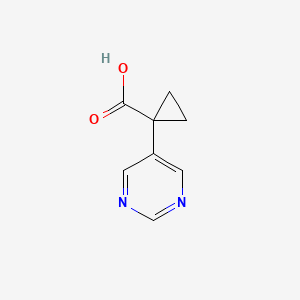
![2-(Aminomethyl)-6-chlorobenzo[b]thiophen-3-ol](/img/structure/B12952145.png)
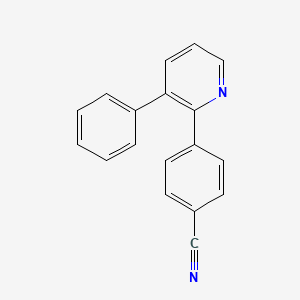
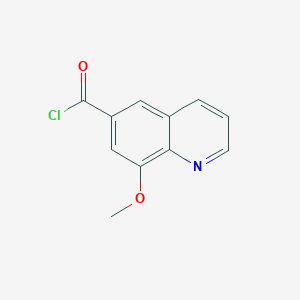
![(1R,5R)-tert-Butyl 8-oxo-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12952154.png)
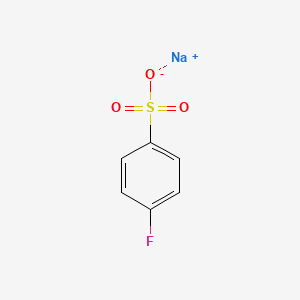
![3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12952174.png)
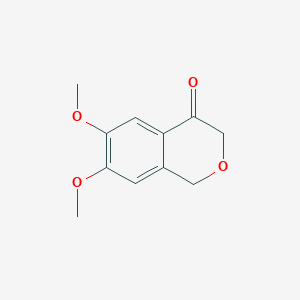
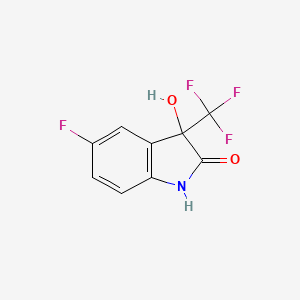
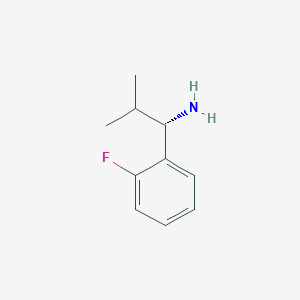
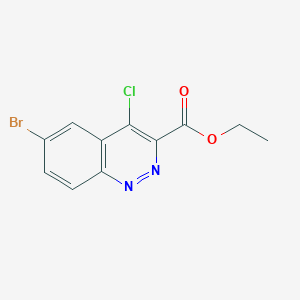
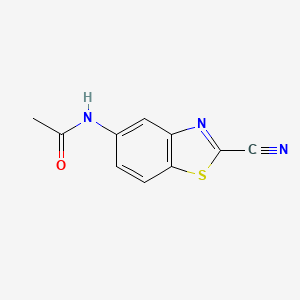
![Carbamic acid, N-[(5S)-5-amino-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B12952229.png)

